(2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Description
(2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20Cl2N2O3 and its molecular weight is 431.31. The purity is usually 95%.
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Biological Activity
The compound (2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives. Its unique structure, featuring a chromene backbone and various functional groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20Cl2N2O3
- Molecular Weight : 431.3 g/mol
- CAS Number : 1327172-72-4
The structural features of this compound include a chloro-substituted aromatic ring and an imine functional group, which may enhance its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that chromene derivatives exhibit significant antimicrobial activity. A study on structurally similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.78 μM, suggesting potent antibacterial effects .
Compound | MIC (μM) | Target Bacteria |
---|---|---|
8a | 0.78 | S. aureus |
8d | 1.56 | E. coli |
9a | 1.25 | S. aureus |
Anticancer Activity
Chromene derivatives have also been investigated for their anticancer properties. Compounds with similar structures have shown the ability to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies suggest that these compounds can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer.
- Gene Expression Modulation : Transcription factor profiling has indicated that chromene derivatives can influence gene expression related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain chromene derivatives are known to induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
- Study on Antibacterial Activity : A series of thiosemicarbazones derived from chromene showed strong antibacterial and antifungal activities against common pathogens, reinforcing the potential of chromene derivatives in antimicrobial therapy .
- Anticancer Research : Investigations into the anticancer effects of chromene derivatives revealed promising results in inhibiting the growth of various cancer cell lines, indicating their potential as therapeutic agents.
Properties
IUPAC Name |
6-chloro-2-(4-chloro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-13-9-15(23)4-6-19(13)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-16(24)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQUPRWFMOYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.